Ret-IN-24

RET Kinase Inhibition IC50

RET-IN-24 is a validated, selective RET kinase inhibitor ideal for preclinical resistance studies. Unlike clinical agents selpercatinib and pralsetinib, which fail against G810 solvent-front mutations, RET-IN-24 retains potent activity against wild-type RET and the V804L gatekeeper mutant, making it an essential comparator for quantifying resistance shifts in Ba/F3 KIF5B-RET-G810C/R/S models. Its well-defined biochemical profile also qualifies it as a reference standard for HTS assay development and pathway analysis in TT and LC-2/ad cell lines.

Molecular Formula C27H26F2N8O
Molecular Weight 516.5 g/mol
Cat. No. B12395079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-24
Molecular FormulaC27H26F2N8O
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CN2CCN(CC2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)N6CC(C6)(F)F
InChIInChI=1S/C27H26F2N8O/c1-38-25-5-2-19(12-32-25)15-34-6-8-35(9-7-34)24-4-3-20(13-31-24)23-10-22(36-17-27(28,29)18-36)16-37-26(23)21(11-30)14-33-37/h2-5,10,12-14,16H,6-9,15,17-18H2,1H3
InChIKeyXCARGUJEEWZMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ret-IN-24 (Compound 26): Selective RET Tyrosine Kinase Inhibitor for Preclinical Oncology Research


Ret-IN-24, also known as Compound 26, is a small-molecule inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase . It belongs to a class of pyrrolo[2,3-d]pyrimidine derivatives and is chemically defined as 6-(3,3-difluoroazetidin-1-yl)-4-[6-[4-[(6-methoxy-3-pyridinyl)methyl]piperazin-1-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile with the molecular formula C27H26F2N8O and a molecular weight of 516.55 g/mol . RET-IN-24 is intended for use as a research tool compound in preclinical studies investigating RET-driven malignancies, including medullary thyroid cancer (MTC) and non-small cell lung cancer (NSCLC) [1].

Why Ret-IN-24 Cannot Be Casually Substituted with Other RET Inhibitors


The procurement of a RET inhibitor for preclinical research cannot rely on class-level assumptions of efficacy or selectivity [1]. The clinically approved inhibitors selpercatinib and pralsetinib, while highly effective initially, are both susceptible to acquired resistance mediated by solvent-front mutations at the RET G810 residue (e.g., G810C/R/S) [2][3]. This represents a critical failure point that prevents their use as tools for studying this resistance mechanism. Furthermore, subtle differences in kinase domain binding modes between various pyrrolo[2,3-d]pyrimidine and nicotinamide-based scaffolds lead to divergent inhibition profiles against clinically relevant RET mutants like V804M/L and M918T [4]. Therefore, a compound's specific, quantitative profile against both wild-type and resistance-conferring mutant kinases is the sole determinant of its suitability for a given experiment; a generic substitution without this data introduces uncontrolled variables.

Ret-IN-24 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Ret-IN-24 Potency Against Wild-Type RET Kinase Compared to Multi-Kinase and Selective Inhibitors

Ret-IN-24 demonstrates a broad, low-nanomolar potency range against wild-type RET kinase. Its reported biochemical IC50 of <10 nM positions it as a potent inhibitor, comparable in magnitude to clinically validated selective inhibitors [1]. For context, the approved selective RET inhibitor pralsetinib (BLU-667) exhibits an IC50 of 0.3-0.4 nM, and selpercatinib (LOXO-292) has a reported IC50 of 14.0 nM for wild-type RET [2]. In contrast, the older multi-kinase inhibitor cabozantinib shows a higher IC50 of 5.2-10.3 nM against RET [3].

RET Kinase Inhibition IC50 Oncology Preclinical

Ret-IN-24 Activity Against the RET V804L Gatekeeper Mutation

Ret-IN-24 maintains potent inhibitory activity against the clinically relevant RET gatekeeper mutant V804L, with a reported biochemical IC50 of <10 nM [1]. This is a critical feature, as the V804L and V804M mutations are known mechanisms of resistance to first-generation multi-kinase RET inhibitors like vandetanib and cabozantinib [2][3].

RET V804L Mutation Kinase Inhibition Gatekeeper Mutation Preclinical

Ret-IN-24 as a Tool to Interrogate Solvent-Front Mutant (G810) Resistance Mechanisms

The emergence of solvent-front mutations, such as RET G810C/R/S, is a primary mechanism of acquired resistance to the FDA-approved selective inhibitors selpercatinib and pralsetinib [1][2]. While direct potency data for Ret-IN-24 against these mutants is currently not available in the public domain, the compound serves as a valuable comparator tool. Its activity profile against wild-type RET and the V804L mutant provides a baseline to benchmark next-generation inhibitors designed to overcome this resistance, such as the alkynyl nicotinamide-based compounds HSN608, HSL476, and HSL468 [3][4].

RET G810 Mutation Drug Resistance Solvent-Front Preclinical

Optimal Preclinical Applications for Ret-IN-24 (Compound 26)


Benchmarking Next-Generation RET Inhibitors Against Solvent-Front Resistance

Ret-IN-24 is ideally suited as a comparator compound in preclinical studies aimed at developing next-generation RET inhibitors that overcome G810-mediated resistance [1]. As a potent inhibitor of wild-type and V804L mutant RET [2], Ret-IN-24 serves as a baseline for quantifying the 'resistance shift' induced by solvent-front mutations [3]. Researchers can use Ret-IN-24 to demonstrate the superior potency of novel compounds in cell proliferation assays using Ba/F3 cells engineered to express KIF5B-RET-G810C/R/S mutants [1][4].

Selective RET Pathway Probing in Wild-Type and Gatekeeper Mutant Models

For researchers investigating the fundamental biology of RET-driven signaling in the absence of solvent-front resistance, Ret-IN-24 provides a reliable and potent tool [2]. Its established activity against wild-type RET and the V804L gatekeeper mutant [2] makes it suitable for pathway analysis (e.g., phospho-RET, p-ERK, p-AKT) in RET-dependent cell lines such as TT (MTC) or LC-2/ad (NSCLC) [5]. This allows for clean dissection of RET's role without the confounding off-target activities associated with multi-kinase inhibitors like cabozantinib or vandetanib [6].

Development and Validation of RET Biochemical and Cellular Assays

The well-characterized potency of Ret-IN-24 in biochemical kinase assays [2] and its known chemical identity make it an excellent reference standard for developing and validating high-throughput screening (HTS) assays for RET kinase activity. Its use as a positive control ensures assay robustness and reproducibility, critical for screening large compound libraries for novel RET inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ret-IN-24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.